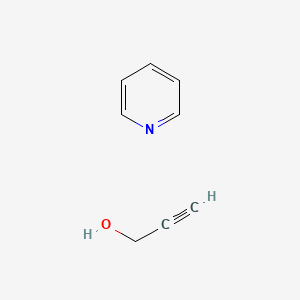
Prop-2-yn-1-ol--pyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-ol–pyridine (1/1) is a compound that combines prop-2-yn-1-ol, a primary propargylic alcohol, with pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity due to the presence of both an alkyne and a heteroaromatic ring, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-ol can be synthesized through the reaction of acetylene and formaldehyde in the presence of a copper butylene catalyst at temperatures ranging from 110 to 120°C. The crude product, butynediol, is then concentrated and refined to obtain prop-2-yn-1-ol . Pyridine-substituted prop-2-yn-1-ols can be synthesized using palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .
Industrial Production Methods
Industrial production of prop-2-yn-1-ol typically involves the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is essential to remove impurities and stabilize the product .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-ol–pyridine (1/1) undergoes various types of chemical reactions, including:
Oxidation: Prop-2-yn-1-ol can be oxidized to form propynal, which can further react to form other products.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 2E1, which preferentially oxidizes prop-2-yn-1-ol.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Palladium-catalyzed cross-coupling reactions are commonly employed.
Major Products
The major products formed from these reactions include propynal, various alcohol derivatives, and substituted pyridine compounds .
Scientific Research Applications
Prop-2-yn-1-ol–pyridine (1/1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of prop-2-yn-1-ol–pyridine (1/1) involves its reactivity due to the presence of the alkyne group and the heteroaromatic ring. The compound can undergo cycloaddition and intramolecular cyclization reactions, producing derivatives of pharmaceutical interest . In biological systems, it is preferentially oxidized by cytochrome P450 2E1, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-ol:
Pyrazine-substituted prop-2-yn-1-ols: These compounds have similar reactivity and are used in similar applications.
Uniqueness
Prop-2-yn-1-ol–pyridine (1/1) is unique due to the combination of the alkyne group and the pyridine ring, which imparts distinct reactivity and versatility in chemical synthesis and industrial applications .
Properties
CAS No. |
61071-48-5 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
prop-2-yn-1-ol;pyridine |
InChI |
InChI=1S/C5H5N.C3H4O/c1-2-4-6-5-3-1;1-2-3-4/h1-5H;1,4H,3H2 |
InChI Key |
AIXHCSNTBWVTMO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCO.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















